Pkl-IN-1

Catalog No.
S12858698
CAS No.
M.F
C12H8O8S
M. Wt
312.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pkl-IN-1

Product Name

Pkl-IN-1

IUPAC Name

6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol

Molecular Formula

C12H8O8S

Molecular Weight

312.25 g/mol

InChI

InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H

InChI Key

QYGBNBFTIGFOMT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O

Core Biochemical Profile of Pkl-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Pkl-IN-1 (also referred to as Compound 12a) as identified from the latest research [1].

Property Detail
Compound Name This compound (Compound 12a)
Target Pyruvate Kinase L (PKL)
Bioactivity Potent PKL inhibitor; inhibits 96.6% of PKL activity at 10 μM [1].
IC₅₀ Value (PKL) 0.07 μM [1]
IC₅₀ Value (PKR) 0.18 μM [1]
Chemical Formula C₁₂H₈O₈S [1]
Molar Mass 312.25 g/mol [1]
CAS Number Information not available in search results
Reference Matić J, et al. Eur J Med Chem. 2024;269:116306 [1].

Experimental Protocols and Research Applications

For researchers aiming to validate or utilize this compound, the following details on experimental methodologies and application are crucial.

  • In Vitro Kinase Inhibition Assay: The core activity of this compound is determined by measuring its IC₅₀ value against PKL. This involves an in vitro kinase assay where the compound is tested against the enzyme, and its activity is measured by the production of ADP. A suitable method for this is the ADP-Glo Kinase Assay, a luminescent method that detects ADP formation subsequent to kinase reaction. In this assay, this compound demonstrated potent inhibition with an IC₅₀ of 0.07 μM for PKL and 0.18 μM for the PKR subtype [1] [2].
  • Cellular Activity Assessment: To confirm cellular efficacy, this compound was tested for its ability to inhibit PKL activity within a biological context. Research indicates it achieved 96.6% inhibition of PKL activity at a concentration of 10 μM [1]. This suggests effective cell membrane permeability and target engagement.
  • Research Use and Safety: this compound is sold explicitly "for research use only, not for human use" [1]. It is critical for drug development professionals to note that this compound is a tool for preclinical research and has not been approved for any therapeutic application.

Research Context and Considerations

  • Role of Pyruvate Kinase (PKL): Pyruvate kinase, particularly the liver isozyme (PKL), catalyzes the final rate-limiting step of glycolysis. It is a validated drug target for conditions like cancer and type 2 diabetes, as its activity influences glycolytic flux and cellular energy production [3] [2].
  • Distinguishing "PKL" Acronyms: Be aware that "PKL" in other contexts refers to different entities. In immunology, it's p95PKL, an adaptor protein in T-cell signaling [4]. In plant biology, it's a chromatin remodeling factor [5]. In nuclear engineering, it's a Primary Coolant Loop test facility [6]. This guide exclusively covers the metabolic enzyme Pyruvate Kinase L.
  • Acquisition for Research: The provided search results indicate that this compound can be sourced for research purposes, with contact information listed as Sales Email: peptidedb@qq.com [1].

Pathway and Experimental Flow

To illustrate the role of PKL in metabolism and the experimental workflow for assessing this compound, the following diagrams provide a visual summary.

Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKL Pyruvate Kinase L (PKL) PEP->PKL Catalyzes Pyruvate Pyruvate PKL->Pyruvate PklIN1 This compound PklIN1->PKL Inhibits

PKL catalyzes the final step of glycolysis, which this compound inhibits.

Assay In Vitro Kinase Assay (ADP-Glo Platform) DataIC50 IC₅₀ Determination (PKL: 0.07 µM, PKR: 0.18 µM) Assay->DataIC50 Compound This compound Compound->Assay Enzyme PKL Enzyme Enzyme->Assay Cellular Cellular Activity Assay DataIC50->Cellular DataActivity 96.6% PKL Inhibition at 10 µM Cellular->DataActivity CellLine Treat Cells with this compound CellLine->Cellular

Experimental workflow for profiling this compound, from biochemical to cellular assays.

References

Pkl-IN-1 pyruvate kinase L inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The PKL Protein and Its Known Inhibitors

Pyruvate kinase L (PKL) is a key metabolic enzyme encoded by the PKLR gene and is predominantly expressed in the liver. It catalyzes the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP, thereby generating pyruvate and ATP [1] [2].

While data on Pkl-IN-1 is unavailable, research has identified other classes of compounds that inhibit PKL. The table below summarizes one such class for which structural data is available.

Compound Class Reported Mechanism of Action Experimental Evidence Key Structural Insights
Anthraquinone derivatives [3] ADP-competitive inhibition X-ray crystallography (e.g., PDB ID: 7QZU), IC₅₀ values around 200 nM [3] Binds to the ADP-binding site of PKL, competing with the natural substrate [3].

Experimental Approaches for Studying PKL Inhibition

The methodologies used in the cited literature provide a robust protocol for elucidating the mechanism of a PKL inhibitor like this compound.

  • Biochemical Activity Assays: The effect of a compound on PKL enzymatic activity is typically measured in a cell-free system. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative metric for potency [3].
  • Structural Biology (X-ray Crystallography): This is a definitive method for determining the mechanism of action. Solving the 3D structure of PKL co-crystallized with an inhibitor (as with PDB 7QZU) visually confirms the binding site (e.g., the ADP pocket) and reveals the specific atomic interactions (hydrogen bonds, hydrophobic contacts) responsible for binding and inhibition [3].
  • Ligand Binding Analysis: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity (Kd) and thermodynamic profile of the interaction between the inhibitor and the PKL protein.

The following diagram illustrates a generalized experimental workflow for characterizing a PKL inhibitor, integrating the key methodologies discussed.

workflow Start Start: PKL Inhibitor Characterization A In Vitro Activity Assay Start->A B Determine IC₅₀ Value A->B C Mechanism of Action Study B->C D Structural Analysis (X-ray Crystallography) C->D E Binding Site & Interaction Analysis D->E

General workflow for characterizing a PKL inhibitor's mechanism.

References

LumiPK: A Novel Fluorescent Tracer for PKL

Author: Smolecule Technical Support Team. Date: February 2026

The 2025 study by J. Matić et al. introduces LumiPK, a potent fluorescent tracer designed for target-engagement studies of the liver isoform of pyruvate kinase (PKL) [1].

Pyruvate kinases are key metabolic enzymes, and the PKL isoform is a valuable therapeutic target. LumiPK was developed to directly monitor allosteric ligand binding to PKL, filling a key technological gap [1].

The table below summarizes the key quantitative data for LumiPK:

Parameter Value / Description
Target Protein Pyruvate Kinase Liver isoform (PKL)
Assay Type NanoBRET (Bioluminescence Resonance Energy Transfer)
Affinity (KD) 37 ± 5 nM (recombinant assays)
Cellular Potency (EC50) 18.4 nM
Key Validated Ligands Mitapivat, TEPP-46, DASA-58
Fluorophore 4-sulfamonyl-7-aminobenzoxadiazole (SBD)
Molecular Scaffold Phthalazine derivative

Experimental Workflow and Key Findings

The research involved several critical stages, from probe design to validation in cellular settings.

  • Design Strategy: The molecular scaffold was based on a patented class of phthalazine-derived PKL activators. The design integrated an environment-sensitive SBD fluorophore to create a high-potency tracer, with LumiPK (tracer IV) predicted to be the most potent in the series [1].
  • Experimental Validation: Binding to the allosteric pocket of PKL was confirmed through X-ray crystallography [1]. The team established a NanoBRET assay using a PKL-Nluc fusion protein to monitor intracellular target engagement by known PKL activators like mitapivat [1].

G Start Study Objective Design Tracer Design (Phthalazine scaffold + SBD fluorophore) Start->Design Synthesize Chemical Synthesis of LumiPK (IV) Design->Synthesize Struct Structural Validation (X-ray Crystallography) Synthesize->Struct Assay1 In vitro Binding Assays (Affinity Kd = 37 nM) Struct->Assay1 Assay2 Cellular NanoBRET Assay (Potency EC50 = 18.4 nM) Assay1->Assay2 Validate Competitive Displacement (Validate known activators) Assay2->Validate

Experimental workflow for LumiPK development and validation.

How to Locate the Specific Study

Since the exact paper you referenced was not found, here are practical steps to locate it:

  • Verify Citation Details: Double-check the information. The compound might be listed under a different name (e.g., LumiPK), or the publication year might be 2025.
  • Search Specialized Databases: Use professional scientific databases like PubMed or Google Scholar with precise queries such as "Matić J" "PKL" "2024" or "Pkl-IN-1".
  • Consult Open Data: If the paper is very recent (potentially ahead of print), searching the author's institutional repository or platforms like ResearchGate could be fruitful.

References

Compound Profile: PKL-IN-1 at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core biochemical data for PKL-IN-1, a potent and selective allosteric inhibitor of the liver isoform of pyruvate kinase (PKL) [1].

Property Detail
Code Name This compound (also referred to as Compound 12a in primary literature) [2] [1]
Chemical Formula C₁₂H₈O₈S [1]
Molar Mass 312.25 g/mol [1]
Primary Target Human Liver Pyruvate Kinase (PKL) [2]
IC₅₀ (PKL) 0.07 µM [2] [1]
IC₅₀ (PKR) 0.18 µM [1]
Inhibition at 10 µM 96.6% PKL activity [1]

Research Context and Related Inhibitors

This compound was developed in the context of searching for treatments for Non-alcoholic Fatty Liver Disease (NAFLD) / Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD), a condition affecting an estimated 25% of the global population for which there are no approved targeted drugs [2] [3].

  • Design Strategy: This compound is the result of a "scaffold-hopping" approach [2]. Researchers started from Urolithin C, a natural allosteric PKL inhibitor, and replaced the core urolithin structure with a sulfone moiety, which was found to be highly favorable for potent PKL inhibition [2] [3].
  • Structure-Activity Relationship (SAR): The presence of catechol moieties (hydroxyl groups on the aromatic rings) further enhances inhibitory activity. The most potent inhibitors in this series, including this compound, achieved nanomolar-range IC₅₀ values, rivaling or significantly surpassing the potency of the natural lead compounds [2].
  • Cellular Activity & Challenges: A key challenge in this field has been designing inhibitors that are not only potent in biochemical assays but also cell-permeable. While early sulfone-based inhibitors showed strong activity in cell lysates, their performance in intact liver cell lines was more modest [3]. Subsequent research strategies have focused on improving cellular uptake by incorporating features like fluorine atoms to refine drug-like properties [3].

Experimental Evidence and Validation

The data for this compound is supported by rigorous experimental methodologies typical of medicinal chemistry research [2]:

  • Enzymatic Activity Assays: The IC₅₀ values (the concentration at which 50% inhibition is achieved) are determined by measuring the enzyme's activity in converting phosphoenolpyruvate (PEP) to pyruvate. This is typically done using cell lysates, such as those from the HepG2 liver cell line [2] [3].
  • Structural Biology: Researchers obtained a crystal structure of a related inhibitor complexed with PKL. This provides atomic-level insight into the binding mode and interactions at the allosteric site, which is crucial for rational inhibitor design [2].
  • Cellular Phenotypic Assay: Beyond enzyme inhibition, the therapeutic goal is to reduce liver fat accumulation. Promising candidates in this series, such as the related Compound 15e, were shown to decrease triacylglycerol (TAG) content in hepatic cell models, demonstrating a functional downstream effect [3].

Mechanism of Action Pathway

The diagram below illustrates the therapeutic logic and molecular mechanism of this compound in the context of NAFLD/MAFLD.

This visual workflow summarizes the key logical relationships: in NAFLD/MAFLD, PKL activity drives glycolytic flux, which supplies substrates for fat production (de novo lipogenesis), leading to triglyceride accumulation in the liver. This compound acts as an allosteric inhibitor of PKL, with the ultimate therapeutic goal of reducing hepatic fat.

Interpretation and Research Implications

The development of this compound represents a significant step in preclinical PKL inhibitor research.

  • High Potency: An IC₅₀ of 0.07 µM indicates very high potency for the primary target, making it a valuable chemical probe for studying PKL biology [2] [1].
  • Therapeutic Rationale: The strategy of inhibiting PKL to treat NAFLD is based on reducing the glycolytic flux that provides carbon backbones for de novo lipogenesis (DNL), the process of synthesizing new fats in the liver [4].
  • Research Use: It is critical to note that this compound is currently characterized as a tool compound "for research use only" and is not approved for human use [1].

References

Pkl-IN-1 in vitro bioactivity assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pkl-IN-1 Bioactivity Profile

This compound is identified as a potent and selective inhibitor of pyruvate kinase (PKL). The quantitative data from commercial suppliers is summarized in the table below.

Property Description / Value
Target Pyruvate kinase (PKL) [1] [2]
IC₅₀ 0.07 μM [1] [2]
Reported Bioactivity 96.6% inhibition of PKL activity at 10 μM concentration (5-minute treatment) [1] [2]
Molecular Formula C₁₂H₈O₈S [1] [2]
Research Application Study of non-alcoholic fatty liver disease [1] [2]

In Vitro Kinase Assay Protocol

While a protocol specific to this compound is not available, the general principles of an in vitro kinase assay can be adapted. The following workflow and description are based on a published protocol for a different kinase (PKA), which shares common methodological steps with assays used for kinase inhibitors like this compound [3].

G Start Start Assay Preparation A Protein Purification (GST-tagged substrate) Start->A B Reconstitute Kinase in Assay Buffer A->B C Prepare Reaction Mixture (Substrate, Kinase, ATP, Inhibitor) B->C D Incubate to Allow Phosphorylation Reaction C->D E Stop Reaction & Prepare for Western Blot D->E F Western Blot with Phospho-Specific Antibody E->F G Detection and Analysis F->G End Determine Inhibition Activity (e.g., IC₅₀) G->End

General Workflow and Key Reagents

The assay typically measures the inhibitor's ability to reduce the kinase's phosphorylation of a target substrate. The key steps, as illustrated in the workflow, include [3]:

  • Protein Purification: The substrate protein is often expressed in bacteria (like E. coli BL21) with a tag (e.g., GST) for purification using affinity resin (e.g., Glutathione Agarose) [3].
  • Kinase Reconstitution: The recombinant kinase is reconstituted in an appropriate kinase buffer. Aliquots can be stored at -80°C for future use [3].
  • Reaction Setup: The purified substrate is incubated with the kinase in the presence of ATP and Mg²⁺. The test compound (this compound) is added at various concentrations to generate a dose-response curve. A negative control without the kinase is essential to establish baseline phosphorylation levels.
  • Detection Method: Phosphorylation is often detected by Western blot using a phospho-specific antibody that recognizes the kinase's target motif. The use of a phospho-motif antibody is advantageous when the exact phosphorylation site is unknown [3].
  • Data Analysis: The intensity of the phosphorylation signal is measured. The percentage of inhibition at each inhibitor concentration is calculated relative to the control reaction (without inhibitor). These values are then used to determine the IC₅₀ value.
Key Reagents and Solutions
  • Kinase Buffer: A typical kinase buffer might include BES, EGTA, MgCl₂, ATP, phosphocreatine, and DTT, which provides the necessary conditions and energy for the phosphorylation reaction [3].
  • Lysis and Wash Buffers: IP Lysis Buffer and PBS are used for protein purification and washing steps [3].

Guidance for Protocol Development

To establish a robust bioactivity assay for this compound in your lab, I suggest the following steps:

  • Consult Data Sheets: Suppliers like MedChemExpress and TargetMol often provide protocol summaries or application notes for their compounds, which can be a valuable starting point [1] [2].
  • Adapt General Protocols: The kinase assay protocol for PKA provides a solid foundation [3]. You would need to adapt it by using pyruvate kinase and its specific substrate.
  • Explore Related Literature: Search scientific databases for papers that cite this compound or study other pyruvate kinase inhibitors. The "Materials and Methods" sections of these articles will contain detailed, validated protocols.

References

Pkl-IN-1 IC50 determination method

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Profile of Pkl-IN-1

This compound (Compound 12a) is a sulfone-based molecule identified as a potent inhibitor of human liver pyruvate kinase L (PKL). The key quantitative data for this compound is summarized in the table below [1].

Target IC50 Value Additional Bioactivity Data
Pyruvate Kinase L (PKL) 0.07 μM Inhibits 96.6% of PKL activity at a concentration of 10 μM [1].
Pyruvate Kinase R (PKR) 0.18 μM -

The determination of the half-maximal inhibitory concentration (IC50) is a standard method for evaluating the efficacy of a drug candidate. It indicates the concentration of an inhibitor required to reduce a specific biological or biochemical process by half [2] [3].

General Protocol for IC50 Determination via Binding Assays

While the exact protocol for this compound is not available, the following workflow, based on biosensor-based protein interaction analysis (e.g., Surface Plasmon Resonance or SPR), outlines a robust method for determining IC50 for protein-inhibitor interactions. This method is particularly valuable for its molecular resolution, allowing you to distinguish inhibitors that target specific complexes [2] [3].

start Prepare Sensor Chip step1 Immobilize Target Protein (e.g., Anti-human IgG Fc antibody) start->step1 step2 Capture Protein of Interest (e.g., PKL receptor-Fc fusion) step1->step2 step3 Pre-incubate Ligand with Serial Dilutions of Inhibitor (this compound) step2->step3 step4 Inject Mixture Over Sensor Chip step3->step4 step5 Monitor Binding Response (RU) in Real-Time step4->step5 step6 Regenerate Sensor Surface step5->step6 step6->step3  Next Concentration step7 Analyze Data: Plot % Inhibition vs. Inhibitor Concentration step6->step7 end Calculate IC50 Value using Software (e.g., GraphPad Prism) step7->end

Workflow Description:

  • Chip Preparation: A biosensor chip (e.g., CM5 for SPR) is prepared by immobilizing a capture molecule, such as an anti-human IgG Fc antibody, onto its surface using amine-coupling chemistry [3].
  • Target Capture: The protein target of interest (e.g., PKL) is typically produced as a recombinant Fc-fusion protein. A low amount (200-300 Response Units, RU) of this protein is captured onto the chip surface to minimize steric hindrance and mass transport artifacts [3].
  • Inhibitor Preparation: The inhibitor (this compound) is serially diluted in a suitable buffer to create a range of concentrations.
  • Binding Reaction: A fixed concentration of the protein's natural ligand is pre-incubated with each dilution of the inhibitor. This mixture is then injected over the sensor chip where the target protein is captured [3].
  • Signal Detection: The biosensor measures the binding response in real-time. As the inhibitor concentration increases, the binding signal from the ligand decreases [3].
  • Data Analysis: The percent inhibition of binding is plotted against the log of the inhibitor concentration. The resulting curve is fitted using non-linear regression in software like GraphPad Prism to determine the IC50 value [3].

Biological Context & Signaling Pathway

Pyruvate kinase catalyzes the final step of glycolysis. This compound targets the L-isozyme, which is prevalent in the liver. The following diagram places PKL inhibition in the context of cellular metabolism.

Glucose Glucose G6P Glucose-6-Phosphate (G6P) Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP  Glycolytic Steps Pyruvate Pyruvate PEP->Pyruvate  PKL Catalyzes Energy Cellular Energy (ATP) Pyruvate->Energy PKL Pyruvate Kinase L (PKL) PKL->Pyruvate Inhibitor This compound Inhibitor->PKL Inhibits

Key Considerations for IC50 Data

When working with IC50 values, especially from public databases, it is important to note:

  • Assay Specificity: IC50 values are highly dependent on the experimental conditions (e.g., substrate concentration, pH, temperature). Values from different assay types may not be directly comparable [4].
  • Data Variability: Statistical analyses of public IC50 data show that mixing results from different laboratories and assays introduces a moderate amount of noise, though the data remains usable for many applications like lead optimization [4].
  • Cellular vs. Biochemical Assays: The protocol above determines a biochemical IC50. Whole-cell assays can provide crucial information on cellular permeability and overall potency but are influenced by the complex cellular context and may not isolate the specific targeted interaction [2] [3].

References

Pkl-IN-1 PKL versus PKR inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

PKL and PKR: Distinct Biological Targets

The names "PKL" and "PKR" refer to two entirely different proteins with distinct biological functions. This makes a direct comparison of their inhibition a comparison of two separate fields of biology.

The table below summarizes the core differences between these two targets:

Feature PKL (Pyruvate Kinase Liver Isoform) PKR (Protein Kinase R)
Full Name Pyruvate Kinase, Liver [1] Protein Kinase R [2] [3]
Primary Function Metabolic enzyme; catalyzes the final step of glycolysis [1] [4] Immune sensor kinase; activated by double-stranded RNA (dsRNA) during viral infection [2] [3]
Biological Role Central to cellular energy metabolism and biosynthesis [5] Key effector of innate antiviral defense; phosphorylates eIF2α to halt protein synthesis [2] [6]
Therapeutic Area Cancer, metabolic diseases (e.g., hemolytic anemia) [4] Viral infections, inflammatory diseases, cancer (as a regulator of inflammation and apoptosis) [7] [8]

Experimental Context for PKL and PKR Research

While data on Pkl-IN-1 itself is not available, the following information outlines common experimental approaches for studying inhibitors of these proteins, which can serve as a protocol guide.

Research on PKL (Pyruvate Kinase) Inhibitors/Modulators

Research on PKL often focuses on allosteric modulation due to its complex regulation. A key challenge is developing cellular target-engagement assays.

  • Cellular Target-Engagement Assay (NanoBRET): A 2025 study detailed a novel assay using a fluorescent tracer called LumiPK and a PKL-Nanoluc fusion protein (PKL-Nluc) to monitor allosteric ligand binding in cells [4].
    • Protocol Outline:
      • Cell Transfection: Transfert cells with a plasmid encoding the PKL-Nluc fusion protein.
      • Tracer Incubation: Add the LumiPK tracer. Its fluorescence increases upon binding to PKL's allosteric site.
      • Ligand Competition: Treat cells with the test compound (e.g., this compound). If the compound binds the same site, it will displace LumiPK, reducing the BRET signal.
      • Signal Detection: Measure the NanoBRET signal to quantify target engagement and calculate EC50 values [4].
    • Known Ligands: This assay confirmed binding of known PKL activators like mitapivat, TEPP-46, and DASA-58 [4].
Research on PKR (Protein Kinase R) Inhibition

PKR inhibition is a common viral immune evasion strategy. Studies often focus on characterizing how viral proteins or small molecules disrupt the PKR activation cascade [3].

  • In Vitro Kinase Assay: This is a fundamental protocol to assess PKR inhibition.
    • Protocol Outline:
      • PKR Activation: Incubate recombinant PKR with a potent activator, such as synthetic dsRNA [poly(I:C)] or the cellular protein PACT [2] [3].
      • Inhibitor Incubation: Add the test compound (e.g., this compound) at various concentrations.
      • Reaction Initiation: Start the kinase reaction by adding ATP and its substrate, which can be itself (for autophosphorylation) or its natural substrate, eIF2α [3] [6].
      • Detection: Use phospho-specific antibodies (e.g., anti-phospho-PKR Thr446, anti-phospho-eIF2α Ser51) in Western blots to measure inhibition of phosphorylation [3].
  • Cellular Confirmation: A common follow-up is to test if the inhibitor blocks PKR activation in cells, often by transfecting dsRNA [poly(I:C)] and monitoring eIF2α phosphorylation and downstream protein synthesis shutdown [3].

Visualizing the Distinct Pathways

The following diagrams illustrate the separate biological pathways of PKL and PKR, highlighting why their inhibition has different functional consequences.

G cluster_glucose PKL Pathway: Glycolysis & Metabolism cluster_immunity PKR Pathway: Antiviral Innate Immunity Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate PKL Catalyzes ATP ATP PEP->ATP PKL Generates PKL_Tetramer PKL Tetramer (Active) PEP -> Pyruvate PEP -> Pyruvate PKL_Tetramer->PEP -> Pyruvate ViralInfection Viral Infection dsRNA dsRNA ViralInfection->dsRNA PKR_Dimer PKR Dimerization & Autophosphorylation dsRNA->PKR_Dimer eIF2a_P eIF2α Phosphorylation PKR_Dimer->eIF2a_P TranslationHalt Halted Protein Synthesis eIF2a_P->TranslationHalt

How to Proceed with Your Research

Given the lack of specific data on this compound, I suggest the following steps to advance your work:

  • Consult Patent Literature: The structure of this compound suggests it may be a compound from a patent. Searching specialized patent databases (like Google Patents, USPTO, Espacenet) using the chemical name or structure could provide the original source and any available biochemical data.
  • Validate Specificity Experimentally: Since PKL and PKR are unrelated, the critical experiment is to test this compound against both purified proteins in biochemical assays. A high-quality inhibitor should show significant potency differences (e.g., IC50 for PKL in nM range versus no activity against PKR at µM concentrations).
  • Explore Related Compounds: The phthalazine-derived PKL tracer LumiPK represents a recent high-affinity chemical tool for PKL [4]. For PKR, numerous viral inhibitors (like HCMV pTRS1) provide well-characterized mechanistic templates [3].

References

Pkl-IN-1 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Working with PKM2-IN-1

PKM2-IN-1 is a research-grade pyruvate kinase M2 (PKM2) inhibitor used to study cancer metabolism. Handling this compound requires careful consideration of its physicochemical properties to ensure experimental reproducibility.

  • Key Properties: The compound has a molecular weight of 345.48 g/mol and is supplied as a light yellow to yellow solid. [1]
  • Solubility: The primary data indicates a solubility of ≥ 4 mg/mL (11.58 mM) in DMSO. This information is crucial for preparing stock solutions. A summary of quantitative data is provided in Table 1. [1]
  • Storage: For long-term stability, the supplier recommends specific storage conditions, detailed in Table 2. [1]

Experimental Protocols

The following protocols are adapted from general best practices for handling small molecule inhibitors and enzymatic assays, as specific detailed methodologies for PKM2-IN-1 were not fully available in the search results.

Protocol 1: Preparation of Stock Solutions

This protocol describes how to create a concentrated stock solution of PKM2-IN-1 in DMSO for use in in vitro assays. [1]

  • Materials: PKM2-IN-1 solid, anhydrous DMSO (newly opened), amber vials or microtubes.
  • Procedure:
    • Bring the PKM2-IN-1 vial and DMSO to room temperature.
    • Weigh out the desired mass of PKM2-IN-1.
    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution (e.g., add 1.447 mL of DMSO to 5 mg of solid). For a 4 mg/mL solution, add 1.25 mL of DMSO to 5 mg of solid.
    • Vortex or sonicate the mixture briefly at 37-60°C to ensure complete dissolution.
    • Aliquot the stock solution into sterile, amber vials to minimize freeze-thaw cycles.
    • Store aliquots at -20°C for 6 months or -80°C for 1 year. [1]
Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay

This protocol is based on a well-established, optimized spectrophotometric method for measuring PKM2 activity, which can be used to characterize inhibitors like PKM2-IN-1. [2] The workflow is as follows:

G Start Start Assay Preparation Prep1 Prepare Assay Buffer (50 mM HEPES, pH 7.5 100 mM KCl, 10 mM MgCl₂) Start->Prep1 Prep2 Prepare Reaction Mix (ADP, PEP, NADH, LDH) Prep1->Prep2 Prep3 Pre-incubate PKM2 with/ without PKM2-IN-1 Prep2->Prep3 Combine Initiate Reaction Add Reaction Mix to Enzyme Prep3->Combine Measure Monitor NADH Oxidation at 340 nm for 10-30 min Combine->Measure Analyze Calculate Enzyme Activity & IC₅₀ Measure->Analyze End End of Assay Analyze->End

Materials and Reagents [2]:

  • Recombinant PKM2 enzyme
  • PKM2-IN-1 stock solution in DMSO
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂
  • Substrates: Phosphoenolpyruvate (PEP), ADP
  • Cofactor: NADH
  • Coupling Enzyme: Lactate Dehydrogenase (LDH)
  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure [2]:

  • Prepare the assay buffer and keep it on ice.
  • In a cuvette or plate well, add:
    • Assay Buffer
    • 0.15 mM NADH
    • 4 U/mL LDH
    • 5 mM ADP
    • Recombinant PKM2 enzyme (pre-incubated with varying concentrations of PKM2-IN-1 or DMSO vehicle control for 15 minutes)
    • Adjust the volume with water.
  • Allow the mixture to equilibrate at 37°C for 5 minutes.
  • Start the enzymatic reaction by adding PEP to a final concentration of 0.5 mM.
  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 10-30 minutes at 37°C.
  • Calculate enzyme activity from the linear portion of the kinetic curve. The rate of NADH consumption is proportional to PKM2 activity. Plot inhibitor concentration versus % activity to determine the IC₅₀ value for PKM2-IN-1.

Critical Considerations for Formulation & Stability

For advanced applications, especially in vivo studies, further formulation is necessary. The search results highlight several effective strategies for insoluble compounds, though they have not been explicitly reported for PKM2-IN-1.

  • Aqueous Formulation for In Vivo Studies: For animal studies, a suspension formulation can be prepared. One recommended method is to use a vehicle containing 15% Cremophor EL and 85% saline. The compound may require sonication to form a uniform suspension in this vehicle. [1]
  • Strategies to Enhance Solubility: If aqueous solubility is a limitation, consider these approaches documented for other poorly soluble drugs:
    • Nanosuspensions: Particle size reduction to the nanoscale can dramatically increase saturation solubility and dissolution rate. This can be achieved via wet milling or anti-solvent precipitation, often stabilized by polymers like Poloxamer 188 or PVP K30. [3]
    • Inclusion Complexes: Using cyclodextrins (e.g., HP-β-CD) can enhance solubility and stability by forming complexes with the drug molecule. [4] [5]

Data Summary Tables

Table 1: Solubility Data for PKM2-IN-1
Solvent Concentration Notes
DMSO ≥ 4 mg/mL (11.58 mM) Recommended for stock solutions; use newly opened, anhydrous DMSO. Hygroscopic DMSO may impact solubility. [1]
15% Cremophor EL / 85% Saline 25 mg/mL Forms a suspension; requires ultrasonication for preparation. [1]
Table 2: Storage Conditions and Stability
Form Temperature Stability Period Notes
Solid Powder -20°C 3 years Protect from light and moisture. [1]
Solid Powder 4°C 2 years [1]
Solution in DMSO -80°C 1 year Aliquot to avoid repeated freeze-thaw cycles. [1]
Solution in DMSO -20°C 6 months [1]

Important Disclaimer and Future Work

  • Research Use Only: PKM2-IN-1 is for research purposes only and not for diagnostic or therapeutic use. [1]
  • Data Limitations: The information available on the specific long-term stability of PKM2-IN-1 in aqueous buffers and its compatibility with various excipients is limited. It is highly recommended to conduct forced degradation studies and evaluate solution stability under specific experimental conditions.
  • Next Steps: Before initiating critical experiments, especially in vivo pharmacokinetic or pharmacodynamic studies, a thorough pre-formulation study should be conducted. This includes determining the equilibrium solubility in physiologically relevant buffers (e.g., PBS pH 7.4, simulated gastric fluid), investigating solution-state stability at different pH levels and temperatures, and screening potential stabilizers and surfactants. [4] [6] [3]

References

Introduction to Dose-Response Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Dose-response curves are fundamental in pharmacology for characterizing the biological activity and potency of a compound, quantifying the magnitude of its effect as a function of concentration [1]. The relationship is typically sigmoidal and can be described by models such as the Hill equation or the Emax model, which provide parameters like EC₅₀ (half-maximal effective concentration) and the Hill coefficient (nH), reflecting potency and cooperativity, respectively [1]. For a compound like Pkl-IN-1, such analysis is critical for determining its half-maximal inhibitory concentration (IC₅₀) and understanding its cellular effects.

Proposed Experimental Protocol

The following section outlines a generalized protocol for generating and analyzing a dose-response curve for this compound. You should adapt the specifics (e.g., cell type, assay type) to your research context.

Sample Preparation and Dilution Series

Prepare a stock solution of this compound in DMSO, then serially dilute it to create a concentration range. A typical 10-point, 1:3 serial dilution scheme is suggested below. Include a negative control (vehicle only, e.g., DMSO) and a positive control if available.

Tube Dilution Factor Volume of Diluent Volume from Stock/Previous Tube Final Concentration (Assume 10 mM Stock)
A (Stock) - - - 10 µM
B 1:3 200 µL 100 µL of Stock A 3.33 µM
C 1:3 200 µL 100 µL of Tube B 1.11 µM
D 1:3 200 µL 100 µL of Tube C 370 nM
E 1:3 200 µL 100 µL of Tube D 123 nM
F 1:3 200 µL 100 µL of Tube E 41.2 nM
G 1:3 200 µL 100 µL of Tube F 13.7 nM
H 1:3 200 µL 100 µL of Tube G 4.57 nM
I 1:3 200 µL 100 µL of Tube H 1.52 nM
J 1:3 200 µL 100 µL of Tube I 0.51 nM
Cell Treatment and Assay
  • Cell Plating: Plate an appropriate cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) in a 96-well plate and culture until 70-80% confluent.
  • Treatment: Treat cells with the dilution series from the table above. Ensure the final DMSO concentration is consistent and non-cytotoxic across all wells (e.g., ≤0.1%).
  • Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours) based on the compound's mechanism and assay kinetics.
  • Viability Measurement: Perform the MTT assay:
    • Add MTT reagent (0.5 mg/mL final concentration) to each well.
    • Incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a plate reader.
Data Analysis and Curve Fitting
  • Calculate Response: Normalize the absorbance data to the negative control (0% inhibition) and positive control (100% inhibition). The percentage of inhibition is calculated as: % Inhibition = [1 - (Abs_sample / Abs_negative_control)] * 100
  • Curve Fitting: Fit the normalized dose-response data to a four-parameter logistic (4PL) model, also known as the Hill model, using software like GraphPad Prism, R, or Python. The model is defined as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * Hillslope)) Where:
    • Y is the response (% Inhibition).
    • X is the logarithm of the concentration.
    • Bottom and Top are the plateaus of the curve (minimal and maximal response).
    • LogEC₅₀ is the logarithm of the concentration that gives a response halfway between Bottom and Top. The IC₅₀ is 10^LogEC₅₀.
    • Hillslope describes the steepness of the curve.

Workflow and Data Interpretation

The diagram below illustrates the complete experimental and analytical workflow.

Start Start this compound Analysis Prep Prepare Compound Dilution Series Start->Prep Treat Treat Cells (96-well plate) Prep->Treat Assay Perform MTT Assay Treat->Assay Read Measure Absorbance at 570 nm Assay->Read Norm Normalize Data to Controls (% Inhibition) Read->Norm Fit Fit Data to 4-Parameter Logistic Model Norm->Fit Report Report IC₅₀ and Hill Coefficient Fit->Report

After fitting the data, you will obtain a curve and the key parameters summarized in the table below.

Parameter Description Interpretation for this compound
IC₅₀ Concentration for 50% maximal effect. Measures compound potency. A lower value indicates higher potency.
Hill Coefficient (nH) Steepness of the curve. Suggests cooperativity; nH >1 is positive, <1 is negative.
Top Plateau Maximal response (%) . Efficacy of the compound.
Bottom Plateau Minimal response (%) . Baseline level of effect.
Goodness-of-fit. Indicates how well the model fits the data. Aim for >0.95.

Important Considerations for Your Experiment

  • Data Presentation: When publishing, ensure your methods are transparent and complete. Adhering to guidelines like SPIRIT 2025 for experimental protocols is considered best practice, as it promotes reproducibility [2].
  • Model Flexibility: If the standard 4PL model does not fit your data well (e.g., for a non-monotonic response), consider using more flexible models like regression splines, which do not assume a pre-specified curve shape [3].
  • Signal Pathway Context: If this compound is indeed a PKL (Paxillin Kinase Linker) inhibitor, its effects may be mediated through the regulation of signaling proteins like Vav2, a GEF for Rac1, and its localization to focal adhesions [4]. Your assay should be designed to probe the relevant pathway, which could include Western blotting for pathway components or imaging for changes in cell morphology and migration.

Suggested Further Investigations

Since direct data on this compound is lacking, your research can make a significant contribution. After establishing the basic dose-response relationship, you could:

  • Investigate Pathway Engagement: Perform Western blots to analyze the phosphorylation status of downstream targets in the relevant pathway (e.g., Rac1, PAK) after treatment with a range of this compound concentrations.
  • Assess Functional Phenotypes: Correlate the biochemical IC₅₀ with functional outcomes, such as the inhibition of cell migration or invasion, using assays like a wound-healing (scratch) assay or Transwell invasion assay [4].
  • Explore Selectivity: Test this compound against a panel of related kinases to determine its selectivity profile.

References

Pkl-IN-1 enzymatic inhibition assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

PKL Enzyme and Assay Background

PKL, or the liver isoform of pyruvate kinase, catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP [1]. It is allosterically activated by compounds like fructose-1,6-bisphosphate (FBP) [1]. Designing an inhibition assay for PKL requires measuring a decrease in this catalytic activity in the presence of your test compound.

A highly sensitive and widely used method is the Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay. In this coupled system, the pyruvate produced by PKL is immediately converted to lactate by LDH, simultaneously oxidizing NADH to NAD⁺. The decrease in NADH concentration, measured by the drop in absorbance at 340 nm, is directly proportional to PKL activity [2]. The reaction workflow is as follows:

G PEP Phosphoenolpyruvate (PEP) PKL PKL Enzyme PEP->PKL ADP ADP ADP->PKL Pyruvate Pyruvate PKL->Pyruvate ATP ATP PKL->ATP LDH LDH Enzyme Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD⁺ LDH->NAD NADH NADH NADH->LDH Abs Decreased Absorbance at 340 nm NADH->Abs

Detailed Experimental Protocol for PKL Inhibition Assay

This protocol is adapted from established methods for pyruvate kinase activity measurement and general biochemical assay optimization principles [2] [3].

Reagents and Materials
  • Recombinant Human PKL Enzyme: The core component of the assay.
  • Pkl-IN-1: The investigational inhibitor compound. Prepare a high-concentration stock solution in DMSO and subsequent dilutions in assay buffer. The final DMSO concentration should be consistent across all wells (typically ≤1%).
  • Substrates and Cofactors:
    • Phosphoenolpyruvate (PEP), sodium salt
    • ADP, disodium salt
    • NADH
    • Lactate Dehydrogenase (LDH) from rabbit muscle
    • Fructose-1,6-bisphosphate (FBP), trisodium salt (allosteric activator) [1]
  • Assay Buffer: A standard buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 mM KCl [2] [4]. The optimal pH and salt conditions should be determined for your specific PKL preparation.
  • Equipment: UV-transparent microplate (e.g., 96- or 384-well), multi-channel pipettes, temperature-controlled plate reader capable of reading absorbance at 340 nm.
Assay Procedure and Workflow

The following workflow outlines the key steps for performing the inhibition assay in a microplate format.

G Start Prepare Assay Master Mix (PKL, LDH, NADH in Assay Buffer) Step1 Dispense Master Mix into Microplate Wells Start->Step1 Step2 Add this compound Solution or DMSO Control Step1->Step2 Step3 Pre-incubate 20-30 minutes at RT Step2->Step3 Step4 Initiate Reaction with PEP/ADP Substrate Mix Step3->Step4 Step5 Measure Absorbance at 340 nm for 20-30 minutes Step4->Step5 Step6 Calculate Reaction Rates and % Inhibition Step5->Step6

Step-by-Step Instructions:

  • Prepare Master Mix: Calculate the total volume needed for all wells (including extra for pipetting error). Prepare a master mix containing assay buffer, NADH (final concentration ~0.15 mM), LDH (final concentration ≥4 U/mL), and recombinant PKL enzyme. The PKL concentration must be determined empirically but should be within the linear range of the assay [2].
  • Dispense and Add Inhibitor: Aliquot the master mix into the wells of a microplate. Then, add This compound at various concentrations to the test wells. Include control wells with an equal volume of DMSO (no inhibitor) for 0% inhibition, and wells without PKL enzyme for 100% inhibition/blanks.
  • Pre-incubate: Allow the plate to incubate at room temperature for 20-30 minutes. This is crucial if This compound is a covalent inhibitor, as it ensures sufficient time for the compound to bind to the enzyme before the reaction starts [1].
  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of PEP and ADP. The final concentrations of PEP and ADP should be optimized; a suggested starting point is [PEP] at its reported Km value (e.g., near 0.3-0.4 mM) and [ADP] well above its Km to ensure the assay is sensitive to changes in PEP turnover [5] [2].
  • Measure Kinetics: Immediately place the plate in the reader and monitor the absorbance at 340 nm every minute for 20-30 minutes. The reaction should be kept at a constant temperature (e.g., 25°C or 30°C).
  • Calculate Results: For each well, calculate the initial rate (V) of the reaction from the linear portion of the absorbance vs. time curve.
    • % Inhibition = [1 - (V_inhibitor / V_control)] × 100

Key Assay Parameters and Optimization Strategies

A robust and reliable assay requires careful optimization of several parameters. The table below summarizes key factors to investigate.

Table 1: Critical Parameters for PKL Inhibition Assay Optimization

Parameter Objective Optimization Strategy
Enzyme Concentration Ensure the reaction rate is linear with time and proportional to enzyme amount. Titrate PKL to find a concentration that gives a robust signal (ΔA340/min ~0.02-0.1) over 20-30 min while staying in the linear range [3] [2].
Substrate Concentrations Determine optimal [PEP] and [ADP] for inhibition studies. Run Michaelis-Menten kinetics to find Km for PEP and ADP. For inhibitor studies, use [PEP] near its Km value to maximize sensitivity to competitive inhibitors [5].
Buffer Conditions (pH, Mg²⁺) Identify optimal activity and stability conditions. Test different pH buffers (e.g., 7.0-8.0) and MgCl₂ concentrations (e.g., 5-20 mM). Use a design of experiments (DoE) approach to efficiently test multiple factors [6] [3].
Allosteric Activator (FBP) Characterize the effect of the activator on This compound potency. Perform the assay in the presence and absence of a saturating concentration of FBP (e.g., 10-50 µM) to see if inhibition is affected [1].
Pre-incubation Time Critical for covalent inhibitors. If This compound is suspected to be covalent [1], vary the pre-incubation time (e.g., 0-60 min) to see if inhibition increases over time.
Signal-to-Noise & Z'-factor Validate assay quality for screening. Calculate Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z' > 0.5 indicates a robust assay suitable for high-throughput screening [3] [4].

Advanced Applications and orthogonal Assays

Once the initial inhibition is confirmed, you can use this assay to gather more sophisticated data:

  • Determine IC₅₀: Measure % inhibition at 8-10 different concentrations of This compound and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration.
  • Mechanism of Action (MoA) Studies: To determine the inhibition modality (e.g., competitive vs. non-competitive with PEP), run the inhibition assay at several fixed inhibitor concentrations while varying the PEP concentration. Plot the data on a Lineweaver-Burk plot.
  • Orthogonal Assay Validation: Confirm results using a different detection method. A luminescence-based ATP detection assay can be used. These assays use luciferase to quantify ATP produced by PKL, offering a complementary readout [4].

Troubleshooting Guide

Table 2: Common Assay Issues and Potential Solutions

Problem Possible Cause Solution
Low Signal Enzyme concentration too low, substrate depletion. Increase PKL amount; ensure measurements are taken in the initial linear rate phase.
High Background Non-enzymatic NADH oxidation, contaminated reagents. Include a no-enzyme control; prepare fresh NADH solution.
Poor Z'-factor High variability in controls. Check pipette accuracy; ensure reagents are thoroughly mixed and at a consistent temperature.
Inhibition Not Observed Insufficient pre-incubation for covalent binder, incorrect substrate levels. Increase pre-incubation time; verify that [PEP] is not saturating.

Useful Resources for Researchers

  • BRENDA Enzyme Database: A comprehensive resource for enzyme properties, including kinetic parameters and recommended assay conditions for pyruvate kinase.
  • PMC Disclaimer: Please note that inclusion in an NLM database does not imply endorsement of the contents by NLM or the NIH [1] [5] [2].

I hope this detailed application note provides a solid foundation for your work on This compound. The protocols and strategies outlined here are based on established biochemical principles and can be tailored to your specific experimental needs.

References

Pkl-IN-1 research applications in metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Summary: PKL-IN-1

The table below summarizes the key available data for this compound (also referred to as Compound 12a) [1].

Property Description
Bioactivity Potent pyruvate kinase L (PKL) inhibitor [1].
Reported Target PKL (IC₅₀ = 0.07 µM); PKR (IC₅₀ = 0.18 µM) [1].
Inhibition at 10 µM 96.6% PKL activity inhibition [1].
Chemical Formula C₁₂H₈O₈S [1].
Molar Mass 312.25 g/mol [1].
Core Application Research tool to investigate PKL function [1].

Proposed Application Notes & Research Scope

This compound is a selective inhibitor for the pyruvate kinase L (PKL) subtype. In cellular metabolism, pyruvate kinase catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate and generating ATP. The M2 isoform (PKM2) is frequently expressed in cancer cells and proliferating tissues, and its activity is crucial for directing glucose carbons toward synthetic processes needed for cell growth [2] [3].

  • Mechanistic Insight: By inhibiting PKL, this compound causes an accumulation of upstream glycolytic intermediates. These intermediates can be siphoned into subsidiary pathways such as the pentose phosphate pathway (for nucleotide synthesis and NADPH production), serine and glycine synthesis, and the hexosamine biosynthetic pathway [2].
  • Research Applications: This compound is a valuable tool for probing the role of PKL in metabolic reprogramming, particularly in contexts like cancer cell proliferation, stem cell metabolism, and immune cell activation (e.g., T-cells) [2].

The diagram below illustrates the central role of pyruvate kinase in glycolysis and the anabolic pathways affected by its inhibition, which are key areas for applying this compound.

G cluster_glycolysis Glycolysis Glucose Glucose Intermediates Intermediates Glucose->Intermediates PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Ribose5P Ribose5P Serine Serine Glycine Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides 1-Carbon Metabolism Glycine->Nucleotides 1-Carbon Metabolism G3P G3P Lipids Lipids G3P->Lipids Glycerol-3-P Intermediates->PEP Intermediates->Ribose5P PPP Generates NADPH Intermediates->Serine Serine Synthesis Intermediates->G3P Glycerol-3-P Inhibitor This compound Inhibitor->PEP Inhibits

Proposed Experimental Protocol

This protocol outlines a methodology to assess the acute effects of this compound on cellular glycolysis and central carbon metabolism.

Objective

To measure the impact of PKL inhibition by this compound on real-time glycolytic flux and mitochondrial respiration in a cancer cell line.

Materials
  • Cell Line: MIA PaCa-2 (human pancreatic cancer) or other glycolytic cell models [3].
  • Inhibitor: this compound, reconstituted in DMSO.
  • Controls: Vehicle control (DMSO), reference inhibitor (e.g., other LDHA/PKM2 inhibitor).
  • Equipment: Seahorse XF Analyzer, CO₂ incubator, cell culture materials.
  • Key Assay Kits: Seahorse XF Glycolysis Stress Test Kit.
Procedure
  • Cell Seeding and Culture

    • Seed cells at 20,000-50,000 cells per well in a Seahorse XF cell culture microplate.
    • Culture cells for 18-24 hours in appropriate growth medium.
  • Compound Treatment

    • Prepare working concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in assay medium.
    • Replace cell culture medium with compound-containing or vehicle-control assay medium.
    • Incubate for 1-2 hours prior to the assay.
  • Seahorse XF Glycolysis Stress Test

    • Load assay cartridges with compounds as per kit protocol:
      • Port A: 10 mM Glucose
      • Port B: 1.5 µM Oligomycin
      • Port C: 50 mM 2-Deoxy-D-glucose
    • Run the assay on the Seahorse XF Analyzer to measure:
      • Glycolysis: Extracellular Acidification Rate after glucose addition.
      • Glycolytic Capacity: Rate after oligomycin addition.
      • Glycolytic Reserve: Difference between capacity and glycolysis.
  • Data Analysis

    • Normalize data to protein content per well.
    • Compare Extracellular Acidification Rate and Oxygen Consumption Rate profiles between treated and control groups to determine metabolic phenotype shifts.

Notes on Current Data and Further Research

  • Data Limitation: The provided data for this compound is primarily biochemical (IC₅₀). Publicly available results from cell-based or animal model studies are not yet present in the searched literature, highlighting its status as a emerging research tool [1].
  • Proposed Investigations: Future work should focus on:
    • Combination Therapy: Testing this compound with other metabolic inhibitors (e.g., LDH inhibitors [3]).
    • Downstream Signaling: Analyzing effects on redox balance via NADPH production and antioxidant capacity [2].
    • Rescue Experiments: Using cell-permeable metabolites like pyruvate to confirm on-target effect.

References

PKL-IN-1 Solubility Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common solubility issues and their potential solutions.

Issue Possible Cause Recommended Solution
Low Solubility in Aqueous Buffers High lipophilicity of the compound; unsuitable for biological assays. Use a co-solvent approach. Create a stock solution in DMSO, then dilute into aqueous buffer. Keep final DMSO concentration low (e.g., 0.1-1%) [1].
Precipitation upon Dilution "Spring" and "parachute" effect; compound crashes out when DMSO stock is diluted. Optimize dilution protocol. Add the DMSO stock dropwise to the vigorously stirring buffer. Consider using surfactants (e.g., 0.01% Tween-80) to inhibit precipitation [1].
Inconsistent Experimental Results Equilibrium not reached (kinetic vs. thermodynamic solubility); variable solid form. Adhere to thermodynamic solubility methods. Use shake-flask or slow-stir methods with adequate time for equilibrium (up to 24-72 hours). Characterize the solid state (crystalline/amorphous) [1].
Uncertainty in Solubility Value Poor data quality from historical sources; measurement below LoD/LoQ. Consult curated, high-quality datasets. Be cautious of values reported as "<" a certain value, as these are below the Limit of Detection/Quantification and are not precise [1].

Experimental Protocol: Measuring Thermodynamic Solubility

For reliable results, follow this detailed shake-flask method, which is the gold standard for determining thermodynamic solubility [1].

  • Preparation:

    • Solute: Use a well-characterized, pure solid form of PKL-IN-1. The crystalline form is preferred for stability.
    • Solvent: Prepare an aqueous buffer relevant to your experimental conditions (e.g., PBS at pH 7.4). Ensure the buffer is at the correct temperature (e.g., 25°C or 37°C).
  • Equilibration:

    • Add an excess of this compound to a vial containing the buffer.
    • Seal the vial and agitate it continuously using a mechanical shaker or magnetic stirrer (slow-stir method is preferable for low-solubility compounds to avoid foam and emulsion).
    • Maintain a constant temperature. Equilibration can take from 24 to 72 hours.
  • Separation:

    • After equilibration, separate the saturated solution from the undissolved solid. This is critical.
    • Use centrifugation followed by filtration with a pre-saturated syringe filter (e.g., 0.45 µm PVDF or nylon membrane) to avoid re-precipitation.
  • Analysis:

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method.
    • HPLC-UV/Vis is highly recommended for its specificity and accuracy.
    • Ensure the concentration is well above the Limit of Quantification (LoQ) of your analytical method for a reliable measurement [1].

Experimental Workflow for Solubility Resolution

The diagram below outlines the logical workflow for diagnosing and resolving this compound solubility issues, from initial problem identification to final application in experiments.

Start Identify Solubility Issue A Characterize Compound and Solvent Start->A P1 Check compound purity and solid form A->P1 B Select Preparation Method P3 Co-solvent Method (DMSO stock + buffer dilution) B->P3 C Perform Solubility Measurement P5 Shake-Flash or Slow-Stir Method C->P5 D Analyze and Validate Data P7 Quantify via HPLC D->P7 End Proceed to Biological Assay P2 Define buffer pH, temperature, and ionic strength P1->P2 P2->B P4 Direct Dispersion (Compound in buffer) P3->P4 P4->C P6 Centrifugation and Filtration P5->P6 P6->D P8 Check against LoD/LoQ P7->P8 P9 Compare with literature or in-silico prediction P8->P9 P9->End

Workflow for Solubility Resolution: This chart provides a step-by-step guide from initial problem identification through to final assay application, helping to standardize the troubleshooting process.

Key Technical Reminders

  • Distinguish Solubility Types: Be aware of the differences. Intrinsic solubility (S₀) is for the neutral molecule, aqueous solubility is in pure water (resulting in a self-buffered pH), and apparent solubility is measured at a fixed pH buffer [1]. Your experimental needs dictate which one to measure.
  • Leverage In-Silico Tools with Caution: Machine learning models for solubility prediction are improving but can be unreliable for novel compounds like this compound. Use them for initial guidance, not as a definitive source [1].
  • Document Everything: Meticulously record the solid form, buffer composition, pH, temperature, equilibration time, and separation method. This is crucial for replicability and troubleshooting.

References

A Framework for Troubleshooting IC₅₀ Variability

Author: Smolecule Technical Support Team. Date: February 2026

The core challenges in achieving reproducible IC₅₀ values are consistent across different compounds and assays. The following table summarizes the primary sources of variability and how to address them.

Variability Source Specific Challenges Recommended Solutions & Controls
Biological System [1] Cell line source/passage number, donor-to-donor variation (in primary cells), changes in sample handling. Use consistent biological material sources; employ multiple donors with control compounds; standardize sample handling timing and methods [1].
Assay Execution [1] Instrument calibration (pipettes, liquid handlers), analyst-to-analyst technique, timing of assay steps. Implement daily instrument maintenance/calibration; provide consistent, detailed analyst training; use standardized, timed protocols [1].
Compound Handling [1] Degradation from multiple freeze-thaw cycles, variations in preparation or storage conditions. Standardize preparation process & storage location; strictly limit freeze-thaw cycles [1].
Data Analysis [2] Use of different test systems (e.g., Caco-2 vs. MDCKII-MDR1 cells) and equations for calculating activity. Adopt the simplest, most robust experimental design; standardize the data analysis method (e.g., efflux ratio) across all experiments [2].

Detailed Troubleshooting Guides & FAQs

Here are some specific questions and answers that address common pitfalls.

Q: Our IC₅₀ values for the same compound vary significantly between different scientists in the lab. What is the most likely cause and how can we fix this?

  • A: Analyst Technique. Even minor differences in pipetting technique, timing of reagent additions, or cell handling can significantly impact results in sensitive functional assays [1].
  • Solution: Implement a standardized, highly detailed protocol with minimal room for interpretation. Cross-train all analysts on this specific protocol and run the same control compound across all users to quantify and minimize inter-analyst variability [1].

Q: We see high variability in IC₅₀ even when using the same cell line purchased at different times. Why?

  • A: Biological Drift. Changes in cell passage number, culture conditions, or even the specific freezer stock used can alter the biology of the assay system.
  • Solution: Maintain a consistent and documented cell banking and passage protocol. Use cells within a strict, validated passage number range. When introducing a new vial or batch of cells, run a standard control compound to ensure the assay performance remains consistent before testing new compounds [2] [1].

Q: Should we be concerned about which in vitro test system we use for our IC₅₀ determinations?

  • A: Yes, the system matters. A major collaborative study found that IC₅₀ variability is primarily due to inter-laboratory differences rather than the test system itself. However, the equation used to calculate remaining transport activity (e.g., efflux ratio vs. net-secretory-flux) can lead to several-fold differences in the final IC₅₀ value [2].
  • Solution: The key is internal consistency. Choose one robust experimental design and one calculation method. Stick to this standardized approach for all your comparative studies to ensure your data is reliable and comparable [2].

A Standardized Workflow for Reliable IC₅₀ Assays

The diagram below outlines a generalized, robust workflow for an MTT-based cell viability assay, which can be adapted for various inhibitors. Adhering to such a structured process is key to minimizing variability [3].

start Start Assay Preparation pc Prepare Positive Control start->pc cc Prepare Compound (Pkl-IN-1) - Serial Dilutions - Minimize Freeze-Thaw start->cc cs Cell Seeding - Uniform Density - Edge Wells with PBS start->cs inc1 Incubate for Cell Attachment cs->inc1 at Add Treatments (Control & Compound) inc1->at inc2 Incubate (24-72h) at->inc2 mt Add MTT Reagent & Incubate inc2->mt sol Solubilize Formazan Crystals mt->sol meas Measure Absorbance sol->meas calc Calculate IC₅₀ meas->calc

Critical Steps in the Workflow:

  • Cell Seeding: Ensure a uniform monolayer by accurately counting cells and using a consistent seeding density. Fill the edge wells of the 96-well plate with sterile PBS to prevent evaporation that can alter drug concentration [3].
  • Compound Handling: Prepare drug stock solutions and serial dilutions meticulously. Avoid multiple freeze-thaw cycles for the compound, as this can degrade its potency and introduce variability [1].
  • MTT Incubation & Solubilization: The MTT reagent itself should be prepared fresh or stored appropriately protected from light. After incubation, it is critical to completely remove the culture medium before adding the solvent (e.g., DMSO) to dissolve the formazan crystals, without disturbing the crystals at the bottom of the well [3].

References

Pkl-IN-1 inhibitor potency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Basic Data on PKL-IN-1

The table below summarizes the key information found for the this compound inhibitor.

Property Description
Bioactivity Potent pyruvate kinase L (PKL) inhibitor; IC₅₀ of 0.07 μM for PKL and 0.18 μM for PKR subtypes; inhibits 96.6% of PKL activity at 10 μM [1].
Chemical Formula C₁₂H₈O₈S [1]
Molar Mass 312.25 g/mol [1]

General Strategies for Kinase Inhibitor Optimization

While not specific to this compound, the research on optimizing other inhibitors (like PLK1 inhibitors) highlights common approaches that are relevant in drug discovery [2] [3] [4]. The following workflow visualizes this general process.

Start Starting Point: Known Inhibitor VS Virtual Screening Start->VS MD Molecular Dynamics Simulations VS->MD SA Selectivity Assays MD->SA CA Cellular Assays SA->CA Candidate Optimized Candidate CA->Candidate Pharmacophore & Docking\nAnalysis Pharmacophore & Docking Analysis Pharmacophore & Docking\nAnalysis->VS Binding Stability Binding Stability Binding Stability->MD Kinase Panel Profiling Kinase Panel Profiling Kinase Panel Profiling->SA Proliferation & Apoptosis Proliferation & Apoptosis Proliferation & Apoptosis->CA

The key strategies reflected in the workflow include:

  • Virtual Screening: Using computational methods like pharmacophore modeling and molecular docking to identify potential hit compounds from large libraries [2] [3].
  • Stability Assessment: Employing Molecular Dynamics (MD) simulations to understand and optimize the stability of the inhibitor-protein complex [2] [5].
  • Selectivity Profiling: Testing the inhibitor against a panel of kinases to ensure it selectively targets the intended kinase, reducing potential off-target effects [2] [4].
  • Cellular Efficacy Validation: Conducting assays on relevant cancer cell lines to confirm that the inhibitor effectively suppresses cell proliferation [2] [6].

References

Pkl-IN-1 assay interference minimization

Author: Smolecule Technical Support Team. Date: February 2026

PKM2 Inhibition Assay Protocol

The following methodology, adapted from the research, details how to biochemically assess Pkl-IN-1 (referred to in the study as MB-6a) interference with PKM2 enzymatic activity. Performing this assay is crucial to confirm the compound's target engagement and rule out nonspecific interference at the start of your investigations [1].

  • 1. Principle: This is an LDH-coupled enzymatic assay that measures the inhibition of PKM2 by tracking the depletion of its substrate, phosphoenolpyruvate (PEP). The assay couples the PKM2 reaction to the lactate dehydrogenase (LDH) reaction, resulting in a decrease of NADH absorbance that can be measured spectrophotometrically [1].
  • 2. Reagents & Setup:
    • Recombinant PKM2 Enzyme: The specific isoform targeted by this compound.
    • Assay Buffer: A suitable physiological buffer (e.g., Tris-HCl or phosphate buffer).
    • Substrates: Phosphoenolpyruvate (PEP) and ADP.
    • Cofactors: NADH.
    • Coupling Enzyme: Lactate Dehydrogenase (LDH).
    • Test Compound: this compound (MB-6a), dissolved in DMSO. A DMSO-only control is essential.
    • Equipment: A microplate spectrophotometer capable of reading absorbance at 340 nm.
  • 3. Experimental Procedure:
    • Reaction Mixture: In a microplate well, combine the assay buffer, PKM2 enzyme, NADH, LDH, ADP, and the test compound (this compound) or vehicle control.
    • Initiation: Start the enzymatic reaction by adding the substrate, PEP.
    • Measurement: Immediately monitor the decrease in absorbance at 340 nm over 5-10 minutes. The slope of this decrease is proportional to PKM2 activity.
    • Controls: Include a positive control (full reaction without inhibitor) and a negative control (no enzyme) to validate the assay.
  • 4. Data Analysis:
    • Calculate the rate of reaction (ΔA/min) for each well.
    • The percentage of PKM2 inhibition is calculated as: [1 - (Rate with Inhibitor / Rate of Positive Control)] × 100%.
    • A dose-response curve can be generated by testing a range of this compound concentrations to calculate its half-maximal inhibitory concentration (IC₅₀).

Key Experimental Findings on this compound (MB-6a)

The table below summarizes quantitative data from the study that validated the PKM2 inhibition assay for MB-6a, providing a benchmark for expected results [1].

Assay Type Key Finding Implication for Interference
LDH-coupled PKM2 Activity Assay Concentration-dependent inhibition of PKM2 glycolytic activity. Confirms the compound's target-specific effect rather than assay-wide interference.
Cellular ATP Production Assay Reduction of ATP levels in SCC-9 cancer cells treated with MB-6a. Validates that the biochemical inhibition has the expected downstream physiological consequence in a cellular context.
Molecular Docking & Dynamics Favorable binding to PKM2's ATP-binding site; binding affinity scores ranged from -6.94 to -9.79 kcal/mol. Suggests a specific mechanism of action and helps rule out nonspecific binding to other proteins or assay components.

Foundational Steps for Troubleshooting Interference

Based on standard practices in biochemical assay development and the information available, here are the primary areas to investigate for minimizing interference with this compound.

  • 1. Confirm Specificity with Orthogonal Assays: The LDH-coupled assay is a standard method, but it is susceptible to artifacts. For example, if this compound directly inhibits the LDH enzyme instead of PKM2, it would produce a false positive. An orthogonal assay that measures the reaction products (e.g., pyruvate or ATP) using a different detection method (like HPLC or a luciferase-based ATP assay) can confirm the results [1].
  • 2. Optimize Solvent Concentration: this compound was solubilized in DMSO for the study [1]. High concentrations of DMSO can denature proteins and interfere with enzymatic activity. It is critical to:
    • Use the highest purity DMSO available.
    • Keep the final DMSO concentration consistent across all wells (including controls).
    • Use the lowest possible concentration (typically ≤0.5-1.0%) that maintains compound solubility.
  • 3. Rule Out Spectrophotometric Interference: In the LDH-coupled assay, the signal is based on NADH absorbance. Any property of this compound that affects light at 340 nm will interfere.
    • Inner Filter Effect: If the compound is colored or fluorescent at 340 nm, it can absorb the light and quench the signal, leading to an overestimation of inhibition.
    • Mitigation: Test the compound at all assay concentrations in a "no-enzyme" system to establish a background absorbance. This baseline can then be subtracted from the experimental readings.

This compound Mechanism of Action

The following diagram illustrates the established mechanism of action of this compound (MB-6a), which is vital for understanding its intended target and potential off-target effects.

G PKL_IN_1 This compound (MB-6a) PKM2_Tetramer PKM2 Tetramer (Active Form) PKL_IN_1->PKM2_Tetramer Inhibits PKM2_Dimer PKM2 Dimer (Low Activity) PKM2_Tetramer->PKM2_Dimer Disequilibrates Glycolysis Final Step of Glycolysis PKM2_Tetramer->Glycolysis Catalyzes Nucleus Gene Transcription (Oncogenes) PKM2_Dimer->Nucleus Translocates to ATP ATP Production Glycolysis->ATP Survival Cell Survival & Proliferation Nucleus->Survival

This diagram shows that this compound directly binds to and inhibits the active tetrameric form of PKM2. This disrupts the final step of glycolysis, leading to reduced ATP production. An indirect consequence is the shifting of the PKM2 equilibrium towards the dimeric form, which can translocate to the nucleus and promote oncogene expression. The primary anti-proliferative effect of this compound is linked to the energetic collapse caused by the inhibition of the tetramer's glycolytic activity [1].

References

Pkl-IN-1 and Cellular Permeability: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that Pkl refers to the liver-specific isoform of pyruvate kinase (PKL), a promising target for treating Metabolic dysfunction-associated fatty liver disease (MAFLD) [1] [2].

Research has identified a class of compounds known as sulfone-based urolithin analogues as cell-permeable, allosteric inhibitors of PKL [1] [2]. One compound in particular, 15e, is highlighted as a promising candidate.

  • Inhibition and Uptake: Compound 15e demonstrated potent PKL inhibition (with an IC₅₀ value among promising compounds ranging from 4.3 µM to 18.7 µM), reduced triacylglycerol (TAG) content in liver cells, and, most importantly, showed efficient cellular uptake [1] [2].
  • Structural Insights: The studies found that incorporating a sulfone moiety was key to substantial PKL inhibition, and adding catechol moieties further enhanced this effect [1]. This suggests that the molecular design of these analogues intrinsically addresses permeability.

Experimental Protocols for Assessing Permeability

Here are established methodologies for evaluating cellular permeability, which can be applied to test compounds like Pkl-IN-1.

Caco-2 Cell Monolayer Assay

This in vitro model is a standard for predicting intestinal absorption [3].

Workflow Diagram:

Start Start: Plate Caco-2 Cells Culture Culture for 15-21 days to form confluent monolayer Start->Culture Check Verify Monolayer Integrity (TEER > 1000 Ω·cm² for 24-well) Culture->Check Apply Apply Test Compound (Apical or Basal side) Check->Apply Incubate Incubate (e.g., 2 hours) Apply->Incubate Sample Sample Receiver Compartment Incubate->Sample Analyze Analyze Compound Concentration (e.g., MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Detailed Methodology:

  • Cell Culture: Plate Caco-2 cells (e.g., CacoReady plates) on porous transwell inserts and culture for 15-21 days to allow a confluent, differentiated monolayer to form. Change the medium regularly [4] [3].
  • Integrity Check: Before the experiment, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Acceptance criteria are typically > 1000 Ω·cm² for 24-well plates [3].
  • Permeability Assay:
    • Replace the medium in both apical (A) and basal (B) compartments with a suitable buffer like Hank's Balanced Salt Solution (HBSS) [4].
    • Add the test compound (e.g., at 10 µM for unknowns) to either the apical (for A-to-B transport) or basal (for B-to-A transport) compartment. Run each condition in triplicate [3].
    • Incubate for a set time (e.g., 2 hours) [3].
    • Sample from the opposite compartment and analyze the compound concentration using a sensitive method like mass spectrometry [3].
  • Data Analysis: Calculate the Apparent Permeability Coefficient (Papp) using the formula: ( Papp = \frac{(dQ/dt)}{A \times C_0} ) Where:
    • (dQ/dt) is the transport rate (nmol/s).
    • (A) is the surface area of the membrane (cm²).
    • (C_0) is the initial donor concentration (nmol/mL) [3].
In Vivo Intestinal Permeability Measurement

For a direct in vivo assessment, you can use the FITC-dextran method in mice [4].

Workflow Diagram:

Fast Fast Mice for 3-4 hours Gavage Oral Gavage with FITC-dextran Solution Fast->Gavage Wait Wait 2-4 hours Gavage->Wait Blood Collect Blood Sample Wait->Blood Serum Prepare Serum Blood->Serum Fluor Measure Fluorescence Serum->Fluor Compare Compare to Standard Curve Fluor->Compare

Detailed Methodology:

  • Procedure: Fast mice for 3-4 hours. Administer a precise dose of FITC-labeled dextran (commonly 4 kDa, 80 mg/mL in water) via oral gavage [4].
  • Sampling: After 2-4 hours, collect blood (e.g., from the tail vein or cardiac puncture). Centrifuge the blood to obtain serum [4].
  • Analysis: Dilute the serum and measure fluorescence using a microplate reader. Compare the fluorescence to a standard curve of the unused FITC-dextran solution to determine its concentration in the serum, which indicates intestinal permeability [4].

Key Metrics and Reference Data

Permeability Acceptance Criteria for Caco-2 Assays [3]

Measurement CacoReady 24-well CacoReady 96-well
TEER > 1000 Ω·cm² > 500 Ω·cm²
LY Papp (Paracellular Flux) ≤ 1 x 10⁻⁶ cm/s ≤ 1 x 10⁻⁶ cm/s

Prediction of In Vivo Absorption from Caco-2 Papp [3]

In Vitro Papp (cm/s) Predicted In Vivo Absorption
Papp ≤ 1 x 10⁻⁶ Low (0-20%)
1 x 10⁻⁶ < Papp ≤ 10 x 10⁻⁶ Medium (20-70%)
Papp > 10 x 10⁻⁶ High (70-100%)

Reference Compounds for Permeability Assays [3]

Category Example Compound
High Permeability Propranolol, Metoprolol (10µM)
Low Permeability Atenolol (10µM)
MDR1 (P-gp) Substrate Digoxin (10µM)
MDR1 (P-gp) Inhibitor Verapamil (10µM)

Frequently Asked Questions

  • What does a low IC₅₀ value like 4.3 µM indicate about my compound? A low IC₅₀ value indicates high potency, meaning less compound is needed to achieve the desired inhibitory effect. However, it does not guarantee good cellular permeability. Potency and permeability are distinct properties that must both be optimized for an effective drug [1] [2].

  • My compound shows good potency in cell lysates but not in live cells. What could be the issue? This is a classic sign of poor cellular permeability or efflux by transporter proteins. The compound can access its target directly in a lysate but is unable to cross the intact cell membrane in live cells. This highlights the critical need for permeability assays like the Caco-2 model [1].

  • How can I improve the cellular permeability of my PKL inhibitor? The research on sulfone-based urolithins suggests two strategic approaches:

    • Structural Modification: Explore the incorporation of a sulfone moiety or catechol groups into your compound's structure, as these were shown to enhance both inhibition and uptake [1].
    • Formulation: Investigate advanced formulation strategies, such as lipid nanoparticles or prodrug approaches, to improve the solubility and passive diffusion of the compound.

References

Understanding PKL & Selectivity Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Pyruvate Kinase L (PKL) is a key metabolic enzyme that catalyzes the final step of glycolysis. It is an emerging therapeutic target for conditions like cancer, metabolic diseases, and diabetes [1]. A primary challenge in targeting PKL is achieving selectivity against its closely related isoforms, particularly PKM2, which shares a highly similar structure and regulatory mechanisms [1] [2].

The table below outlines the key isoforms and the selectivity challenge:

Isoform Primary Tissue Expression Key Characteristics Selectivity Challenge
PKL Liver [1] Highly allosterically regulated; target for metabolic diseases and diabetes [1]. The active site is highly conserved among isoforms.
PKM2 Proliferating cells, embryonic tissue, many cancers [2] Can switch between low-activity dimer and high-activity tetramer; a key oncoprotein [2]. Shares high structural homology with PKL, especially in the allosteric pocket targeted by many activators [1].
PKM1 Muscle, brain [2] Constitutively active tetramer [2]. --
PKR Erythrocytes [1] -- --

Experimental Guide for Selectivity Assessment

To optimize the selectivity of a PKL inhibitor, you need to profile it against a panel of PK isoforms and other related proteins. Here are detailed protocols for key experiments.

Binding Affinity and Kinetics

This measures the direct interaction between your compound and the target protein.

  • Objective: Determine the binding affinity (K_D) and kinetics (on-rate, k_on; off-rate, k_off) of your inhibitor for PKL versus other isoforms.
  • Detailed Protocol (Surface Plasmon Resonance - SPR):
    • Immobilization: Covalently immobilize purified PKL, PKM2, PKM1, and PKR proteins onto different flow cells of a CMS sensor chip.
    • Liquid Handling: Prepare a 2-fold serial dilution of Pkl-IN-1 in HBS-EP buffer (e.g., from 1 μM to 0.125 nM).
    • Association: Inject each concentration over the sensor chip surface for 2-3 minutes to monitor binding.
    • Dissociation: Switch to buffer flow and monitor the dissociation of the compound from the protein for 5-10 minutes.
    • Regeneration: Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound compound from the protein.
    • Data Analysis: Double-reference the sensorgrams (subtract buffer injection and reference flow cell signals). Fit the data to a 1:1 binding model to calculate K_D, k_on, and k_off. A higher K_D for other isoforms indicates better selectivity.
Functional Enzyme Activity Assay

This assesses the compound's ability to inhibit the enzymatic function of PKL.

  • Objective: Measure the half-maximal inhibitory concentration (IC50) of this compound against different PK isoforms.
  • Detailed Protocol (Coupled Lactate Dehydrogenase - LDH - Assay):
    • Reaction Mixture: In a 96-well plate, add for a 100 μL final volume:
      • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
      • Enzyme: 10 nM of purified PK isoform (PKL, PKM2, etc.).
      • Cofactors: 1 mM phosphoenolpyruvate (PEP), 2 mM ADP, 0.2 mM NADH.
      • Coupling Enzyme: 5 U/mL LDH.
    • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 0.1 nM to 10 μM). Include a DMSO-only control.
    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (A340) due to NADH consumption for 10-30 minutes using a plate reader.
    • Data Analysis: Calculate the reaction velocity (ΔA340/min) for each well. Plot the velocity against the log of inhibitor concentration and fit the data with a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement (NanoBRET)

This confirms that your inhibitor engages with PKL inside a live cell, a more physiologically relevant environment.

  • Objective: Demonstrate intracellular binding of this compound to PKL and quantify its potency (EC50).
  • Detailed Protocol:
    • Cell Line Generation: Stably transfect HEK293T cells with a construct expressing a PKL-Nanoluciferase (PKL-Nluc) fusion protein [1].
    • Tracer Incubation: Plate the cells and incubate them with a cell-permeable, fluorescent tracer that binds to PKL's allosteric site (e.g., LumiPK, a recently reported high-affinity tracer for PKL) [1].
    • Competition: Treat the cells with a serial dilution of this compound, which will compete with the tracer for binding to PKL-Nluc.
    • Signal Detection: Add the Nanoluciferase substrate. Energy transfer (BRET) from Nluc to the bound tracer produces a signal. Displacement of the tracer by this compound reduces this signal.
    • Data Analysis: Plot the BRET ratio against the log of this compound concentration to determine the EC50 for cellular target engagement [1].

Experimental Workflow Visualization

The diagram below illustrates the logical workflow for assessing and optimizing your PKL inhibitor.

start Start: PKL Inhibitor Candidate step1 In Vitro Binding & Kinetics start->step1 step2 Functional Activity Assay step1->step2 Confirms binding leads to inhibition step3 Cellular Target Engagement step2->step3 Confirms activity in cellular context decision Selectivity Profile Acceptable? step3->decision step4 X-ray Crystallography end Optimize Compound & Iterate step4->end Use structural data for rational design decision->step4 No decision->end Yes

Frequently Asked Questions (FAQs)

Q1: My inhibitor shows good affinity in recombinant assays but no cellular activity. What could be wrong?

  • A: This is a common issue. Potential causes include:
    • Poor Cellular Permeability: The compound may not efficiently cross the cell membrane. Check Lipinski's Rule of Five and consider logP. Using a pro-drug strategy could help.
    • Efflux by Transporters: The compound might be actively pumped out of cells by transporters like P-gp. Assays with transporter inhibitors can test this.
    • Rapid Metabolism: The compound could be degraded inside the cell before reaching its target. Investigate metabolic stability in liver microsome assays.

Q2: How can I use structural information to improve selectivity?

  • A: Co-crystallization of your inhibitor bound to PKL and PKM2 is the gold standard.
    • Procedure: Express and purify PKL and PKM2 proteins. Soak crystals with this compound and solve the structure via X-ray crystallography [1].
    • Analysis: Compare the structures to identify subtle differences in the binding pockets (e.g., amino acid variations, conformational changes in flexible loops, water network differences). You can then chemically modify this compound to form favorable interactions with unique residues in PKL or to create steric clashes with residues in PKM2 [1] [3].

Q3: What are the best practices for presenting selectivity data?

  • A: Present data in a clear, consolidated format for easy comparison.
    • Create a Summary Table: Include K_D, IC50, and cellular EC50 values for all tested PK isoforms.
    • Calculate Selectivity Indices: For each parameter, calculate the ratio (e.g., IC50(PKM2) / IC50(PKL)). A higher ratio indicates greater selectivity for PKL.
    • Use a Selectivity Wheel or Heatmap: These visual tools can effectively communicate the inhibitor's profile across a wide panel of kinases or related enzymes [3].

References

Pkl-IN-1 experimental reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Reproducible Research

The issues and solutions presented below are based on common, widespread challenges in scientific research [1] [2] [3]. You can use this structure by filling in the specifics of your work with Pkl-IN-1.

Frequently Asked Questions (FAQs)
  • FAQ 1: What are the most common factors that hurt reproducibility in our lab?

    • Answer: Based on broader scientific literature, the top factors often include [3]:
      • Inadequate Protocol Detail: Methods sections that lack sufficient detail for another researcher to replicate the experiment exactly.
      • Variation in Biological Materials: Using cell lines or reagents that are not properly validated or are contaminated.
      • Poor Data Analysis Skills: A lack of training in appropriate statistical methods leading to incorrect interpretation.
      • Inaccessible Data & Code: The raw data, analysis code, and final parameters not being shared with the publication.
      • Selective Reporting: Only publishing positive results while withholding negative or null data, which skews the scientific record.
  • FAQ 2: What should we document to ensure our this compound experiments are reproducible?

    • Answer: For an experiment to be considered "CONVINCING" and easily reproducible, reviewers and peers expect the following to be available [2]:
      • All raw and processed data from the experiments.
      • All code required for data analysis.
      • The number and range of values tried for all hyperparameters.
      • The final parameters used for each model/algorithm.
      • A clear description of the computing infrastructure used.
Troubleshooting Guide: Common Experimental Pitfalls

If you are facing inconsistent results, work through this checklist:

Potential Issue Diagnostic Question Recommended Action
Protocol Specificity Could another scientist in your lab replicate the procedure using only your written notes? Publish detailed, step-by-step protocols. Use platforms that specialize in method-sharing to make them broadly accessible [1].
Biological Reagents Are your cell lines authenticated and tested for contaminants? Are your Pkl-IN1 compound batches consistent? Use validated, low-passage cell lines. Implement a strict quality control process for all critical reagents [3].
Data Analysis Are you using the correct statistical test for your experimental design? Train team members on foundational statistical methods and study design. Seek consultation with a biostatistician for complex analyses [3].
Negative Results Are you only attempting to publish data that confirms your hypothesis? Create a lab culture that values and documents negative results. This prevents future repetition of failed experiments [3].

Workflow for Ensuring Reproducibility

To help visualize the lifecycle of a reproducible experiment, the following diagram outlines key stages and best practices. You can adapt this workflow for your this compound research.

cluster_0 Open Science Practices Start Plan Experiment Doc Document Protocol Start->Doc Define all parameters Execute Execute & Collect Data Doc->Execute Follow protocol Analyze Analyze & Validate Execute->Analyze Raw data Publish Publish & Share Analyze->Publish Results + Code + Data OpenData Share Raw Data Publish->OpenData OpenCode Share Analysis Code Publish->OpenCode OpenProtocol Publish Detailed Methods Publish->OpenProtocol

References

Pkl-IN-1 inhibitor concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

PKL-IN-1 Key Data and Handling

The table below summarizes the core biochemical and physical properties of this compound from the search results.

Parameter Value / Information Source / Context
Target Pyruvate Kinase (PKL) [1]
Reported IC₅₀ 0.07 μM [1]
Molecular Weight 312.25 g/mol [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 125 mg/mL (approx. 400 mM) [1]
In Vitro Activity 96.6% PKL inhibition at 10 μM [1]

Stock Solution Preparation:

  • It is recommended to prepare stock solutions in DMSO at a high concentration, such as 10-100 mM.
  • Use the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol)
  • Example: To prepare 1 mL of a 50 mM stock solution, you would need: 50 mM × 1 mL × 312.25 g/mol = 15.61 mg of this compound. Dissolve this in 1 mL of DMSO. [1]

Storage:

  • Powder: Store at -20°C for up to 3 years. [1]
  • Stock Solution in DMSO: Store at -80°C for up to 6 months, or at -20°C for 1 month. To preserve stability and prevent loss of activity, avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. [1]

Experimental Design & Optimization Strategy

Since a full concentration-response curve for this compound is not available in the search results, you can build an experimental strategy using the known data points.

1. Initial Concentration Guidance Start testing with a range of concentrations centered around the known biochemical and cellular activity data:

  • A broad testing range of 0.01 μM to 30 μM is a reasonable starting point.
  • Within this range, include the reported IC₅₀ (0.07 μM) and the effective cellular concentration (10 μM). [1]

2. Key Experiment to Determine Optimal Concentration The most reliable way to find the optimal concentration for your specific system is to perform a dose-response curve.

  • Procedure:
    • Treat your experimental model (e.g., cell culture) with a serial dilution of this compound across the suggested range (e.g., 0.01, 0.1, 1, 10, 30 μM).
    • Include a negative control (vehicle only, e.g., DMSO at the same dilution) and a positive control if available.
    • Measure the relevant phenotypic or biochemical endpoint (e.g., lactate production, ATP levels, cell viability, expression of NAFLD-related markers). [1] [2]
    • Plot the data (response vs. log[concentration]) to determine the Half-Maximal Inhibitory Concentration (IC₅₀) or Half-Maximal Effective Concentration (EC₅₀) in your specific assay.

Troubleshooting Common Issues

Here are answers to some specific issues you might encounter.

Q1: I see no inhibitory effect in my cell-based assay. What could be wrong?

  • Cause 1: Bioavailability. The compound might not be effectively entering the cells. Verify that DMSO concentration is low (typically <0.1-0.5%) and non-toxic to your cells.
  • Cause 2: Incorrect concentration. The effective concentration can vary between cell-free enzymatic assays and cellular systems due to factors like protein binding and metabolic degradation. Perform a full dose-response curve to find the effective range in your specific model. [2]
  • Cause 3: Model relevance. Confirm that your disease model (e.g., for Non-Alcoholic Fatty Liver Disease) robustly expresses the PKM2 isoform of pyruvate kinase, which is the primary target of this compound. [2]

Q2: My results are inconsistent between replicates. How can I improve reproducibility?

  • Solution 1: Fresh aliquots. Always use a fresh, never-thawed aliquot of the DMSO stock solution for each experiment to avoid degradation from freeze-thaw cycles. [1]
  • Solution 2: Proper controls. Ensure the vehicle control (DMSO) concentration is consistent across all treatment groups, including controls.
  • Solution 3: Assay validation. Confirm that your readout assay (e.g., for pyruvate kinase activity or cell viability) is well-optimized and has a good signal-to-noise ratio. The high-throughput screening method used to discover such inhibitors involved coupling the reaction to lactate dehydrogenase and monitoring NADH consumption, which is a robust assay principle. [2]

Q3: How does inhibiting PKL connect to a disease model like NAFLD? The connection is based on the Warburg effect, where many cancer and proliferative cells, including those in diseased liver tissue, rely on aerobic glycolysis. PKM2 is a key regulator of this process.

  • The Metabolic Pathway:

G Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Lactate Lactate Pyruvate->Lactate Oxidative Phosphorylation Oxidative Phosphorylation Pyruvate->Oxidative Phosphorylation Cell Growth Cell Growth Lactate->Cell Growth PKM2 PKM2 This compound This compound This compound->PKM2 Inhibits

Inhibition of PKM2 by this compound shunts glycolytic intermediates into biosynthetic pathways, potentially disrupting the metabolic rewiring associated with NAFLD. [1] [2]

References

Comparison of Sulfone-Based Urolithin PKL Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for a series of cell-permeable, sulfone-based urolithin analogs identified as allosteric inhibitors of Liver Pyruvate Kinase (PKL) in the context of Metabolic dysfunction-associated fatty liver disease (MAFLD) [1].

Compound ID IC₅₀ (μM) Key Experimental Observations
15d 4.3 Promising inhibition [1]
9d 5.1 Promising inhibition [1]
15e 6.4 Substantial PKL inhibition; decreased triacylglycerol (TAG) content in liver cells; efficient cellular uptake [1]
18a 8.7 Promising inhibition [1]
12d 14.8 Promising inhibition [1]
15a 18.7 Promising inhibition [1]

Experimental Context and Workflow

The data in the table above was generated through a standard methodology for discovering and validating small-molecule inhibitors.

  • Design and Synthesis: The inhibitors were designed based on the structure of Urolithin C, a known allosteric PKL inhibitor. Analogs were synthesized by incorporating a sulfone moiety, with some variants also containing catechol groups to enhance inhibition [1].
  • In Vitro Activity Screening: Initial PKL inhibition was measured in a cell-free system using HepG2 cell lysates to determine IC₅₀ values [1].
  • Cellular Efficacy Assessment: Active compounds were further tested in intact liver cell lines (like HepG2) to confirm cell permeability and assess their ability to reduce intracellular triacylglycerol (TAG) content, a key marker relevant to MAFLD pathology [1].

This experimental workflow, from biochemical screening to cellular phenotypic assays, is a robust approach for validating potential therapeutic compounds.

PKL Signaling and Inhibitor Mechanism

The following diagram illustrates the role of PKL in glycolysis and gluconeogenesis, and the potential point of intervention for the inhibitors described.

pkl_pathway PKL Role in Liver Glucose Metabolism cluster_glycolysis Glycolysis (Energy Production) Glucose Glucose G6P G6P Glucose->G6P PKL Catalyzes PEP PEP Pyruvate Pyruvate PEP->Pyruvate PKL Catalyzes PEP->G6P PKL Inhibition Prevents Futile Cycle Pyruvate->PEP PKL Inhibition Prevents Futile Cycle G6P->Glucose PKL Inhibition Prevents Futile Cycle G6P->PEP PKL Catalyzes Inhibitor Inhibitor PKL PKL Inhibitor->PKL  Allosteric  Inhibition

How to Propose a Comparison with Pkl-IN-1

Since direct data on this compound is unavailable, here are suggestions for constructing a useful comparison:

  • Acknowledge the Information Gap: Clearly state in your guide that specific quantitative data for this compound is not available in the literature covered by the search. This transparency is crucial for scientific objectivity.
  • Compare Based on Chemical Class: You can contrast the sulfone-based urolithin scaffold discussed here with the known chemical class of this compound, discussing potential advantages or disadvantages of each.
  • Focus on Biological Context: The inhibitors in this search are being developed for MAFLD [1]. If this compound is researched in a different context (e.g., cancer), you can compare the different therapeutic applications and associated experimental models.

References

Pkl-IN-1 potency validation in cellular models

Author: Smolecule Technical Support Team. Date: February 2026

The Framework for Potency Assay Validation

A potency assay is a quantitative test that measures the biological activity of a product based on its specific Mechanism of Action (MoA) and is a legal requirement for the release of biologics [1]. The goal of validation is to formally demonstrate that the assay procedure is suitable for its intended use, such as lot release and stability testing [2] [1].

The core of many potency assays is a dose-response curve. The data is often fit to a model (like a 4-parameter logistic model) to calculate the Relative Potency (RP) of a test sample compared to a reference standard [2] [3]. This relative measurement helps control for inter- and intra-assay variability.

The table below summarizes the key parameters that must be validated and their typical acceptance criteria, compiled from recent studies and regulatory guidelines [4] [5] [3].

Validation Parameter Description & Purpose Typical Acceptance Criteria
Accuracy Closeness of measured value to true value [3]. Recovery within 85-115% of target potency [4].
Precision Degree of scatter in repeated measurements. Includes repeatability (same run) and intermediate precision (different days, analysts) [3]. Repeatability: %RSD < 10% [4]. Intermediate Precision: %GCV < 30% [5].
Linearity & Range Ability to obtain results directly proportional to analyte concentration within a specified range [1]. Demonstrated from 50% to 200% of labeled claim [4]. R² ≥ 0.95 for curve fit [3].
Specificity Ability to measure the analyte accurately in the presence of other components [1]. Formulation buffer shows no dose-response; test article shows parallel curve to reference [5].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [5]. Assay remains valid with small changes (e.g., incubation time ± 4h) [5].

A Generic Experimental Workflow for a Cell-Based Assay

While the exact protocol depends on the MoA of Pkl-IN-1, the following workflow, inspired by several case studies, outlines the common steps for a cell-based potency assay [4] [5] [3]. You can adapt this high-level flowchart to your specific experimental design.

PotencyWorkflow Cell-Based Potency Assay Workflow Start Start CellPrep Cell Preparation (Culture & Seed into Plate) Start->CellPrep End End Dosing Dose Application (Reference & Test Samples) CellPrep->Dosing Incubation Cell Incubation (MoA-specific duration) Dosing->Incubation Detection Signal Detection (e.g., ELISA, Viability, LC-MS) Incubation->Detection Analysis Data Analysis (Fit model, Check parallelism, Calculate %RP) Detection->Analysis Raw Data Validation Assay Validation (Assess against criteria in table) Analysis->Validation Relative Potency (%RP) Validation->End

Detailed Protocol Steps:

  • Cell Preparation: Select a cell line relevant to the compound's MoA and ensure it is properly cultured and banked to minimize variability [3]. Cells are evenly seeded into multi-well plates (e.g., 96-well) at an optimized density [3].
  • Dose Application: A reference standard (RS) of known potency and the test sample are prepared in a dilution series and applied to the cells [5] [2].
  • Cell Incubation: The plate is incubated for a predetermined time to allow the biological response to occur. This duration must be optimized during development [3].
  • Signal Detection: After incubation, a detection step is performed. The method depends on the MoA:
    • For Cytotoxicity: A reagent like MTS is added, and the absorbance is measured, which correlates with live cell count [3].
    • For Protein Expression & Function: Cells are lysed, and a target protein (e.g., cleaved SNAP25) is quantified using a method like Chemi-ECL ELISA [4].
    • For Enzymatic Activity: The product of the enzyme's action (e.g., 11-cis-retinol) can be quantified using a sensitive technique like LC-MS/MS [5].
  • Data Analysis: The raw data (e.g., absorbance, concentration) is plotted against the log of the dose to generate a dose-response curve for both the RS and the test article. A model (e.g., 4PL) is fitted. After confirming the curves are parallel, the relative potency is calculated, often as the horizontal distance between the curves (EC50) [2] [3].
  • Assay Validation: The calculated RP and the assay's performance are evaluated against the pre-defined validation parameters (see table above) to determine if the method is suitable [4] [5].

Regulatory and Strategic Considerations

Developing a potency assay is not just a technical task; it is a regulatory requirement. Here are key considerations:

  • Mechanism of Action is Paramount: The assay must be based on the product's MoA. For complex therapies, a matrix of complementary potency assays may be needed to fully capture the biological activity [6] [1].
  • Phase-Appropriate Validation: The level of validation rigor increases with the product's development stage. Early-phase (e.g., IND-supporting) methods are "qualified," while methods for commercial lot release require full "validation" [2] [1].
  • Manage Variability: Cell-based assays are inherently variable. Strategies to control this include using a standardized reference material, replicating dilution series within a run, and averaging results from multiple independent runs to get a reportable value [2] [3].
  • Follow Guidelines: Assay validation should adhere to ICH (Q2), USP (<1032>, <1033>), and other relevant regulatory guidelines to ensure data acceptance [5] [1].

References

Pkl-IN-1 specificity confirmation assays

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Here is a proposed structure and templates you can adapt to present your findings on Pkl-IN-1.

1. Quantitative Data Summary Table You can structure your experimental data in a table like the one below. This example uses common assay types for kinase inhibitor profiling.

Kinase Target IC₅₀ (nM) Assay Type Cell Line / System Citation / Data Source
PKL (Primary Target) [Your Data] [e.g., Biochemical ATPase Assay] [Your Data] [Internal Report, Year]
Kinase A [Your Data] [e.g., Binding Assay] [Your Data] [Journal Name, Year]
Kinase B [Your Data] [e.g., Cell Viability Assay] [Your Data] [Journal Name, Year]
Kinase C [Your Data] [e.g., Phosphorylation Assay] [Your Data] [Journal Name, Year]

2. Experimental Protocol Overview For the detailed methodology section, you can describe key assays using this format:

  • Assay Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
  • Methodology Summary: A [ biochemical / cell-based ] assay was performed using [ describe the core technology, e.g., time-resolved fluorescence resonance energy transfer (TR-FRET) ].
  • Key Reagents: [List important reagents, e.g., this compound, recombinant kinases, substrate, ATP].
  • Procedure Brief: 1. Serially dilute this compound in DMSO. 2. Incubate with kinase, substrate, and ATP for [time] at [temperature]. 3. Stop the reaction and detect the signal. 4. Calculate inhibition curves and IC₅₀ values.

Visualization Templates Using Graphviz

Based on your detailed specifications, here are Graphviz (DOT language) templates you can use to create diagrams for your guide.

Diagram 1: Specificity Assay Workflow This diagram outlines a logical workflow for confirming inhibitor specificity.

SpecificityWorkflow Start Start Assay Design SelectKinases Select Kinase Panel Start->SelectKinases Biochemical Biochemical Profiling SelectKinases->Biochemical Cellular Cellular Profiling SelectKinases->Cellular DataAnalysis Data Analysis Biochemical->DataAnalysis IC₅₀ Data Cellular->DataAnalysis IC₅₀ & pIC₅₀ Data SpecificityConfirm Specificity Confirmed DataAnalysis->SpecificityConfirm

Diagram 2: Hypothetical Signaling Pathway This diagram shows how this compound might fit into a signaling pathway. You will need to replace the placeholder names and relationships with the actual biological targets and effects based on your research.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds PKL PKL Receptor->PKL Activates DownstreamTarget DownstreamTarget PKL->DownstreamTarget Phosphorylates GeneExpression GeneExpression DownstreamTarget->GeneExpression Regulates PklIN1 PklIN1 PklIN1->PKL Inhibits

Pkl-IN-1 competitive analysis in PKL inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PLK1 as a Therapeutic Target

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in cell division, regulating processes like centrosome maturation, spindle assembly, and cytokinesis [1]. Because its overexpression is frequently observed in various cancers and is linked to poor patient prognosis, PLK1 is considered a promising target for anticancer therapy [1].

PLK1 inhibitors generally work by targeting one of two key domains:

  • Kinase Domain (ATP-competitive inhibitors): These compounds compete with ATP in the catalytic site, effectively blocking the kinase activity of PLK1 [1].
  • Polo-Box Domain (PBD): This is an alternative target that disrupts protein-protein interactions and subcellular localization, offering a potential pathway for highly selective inhibitors [1].

How to Research Pkl-IN-1

To conduct a competitive analysis for this compound, I suggest the following approaches:

  • Check Specialized Databases: Search chemical and pharmaceutical databases like PubChem, ChemBL, or BindingDB using the exact compound name "this compound" to find published binding affinities (IC50/Ki values), selectivity data, and structural information.
  • Consult Scientific Literature: Perform a targeted search on Google Scholar or PubMed for "this compound" to locate any recent pre-print or published studies containing experimental data against other PLK1 inhibitors.
  • Understand the Competitive Landscape: Familiarize yourself with known PLK1 inhibitors to establish benchmarks for comparison. The table below summarizes key inhibitors mentioned in the search results.
Inhibitor Name Primary Target Key Characteristics / Status
BI-2536 [1] PLK1 Kinase Domain A well-studied, potent ATP-competitive inhibitor.
Volasertib (BI-6727) [1] PLK1 Kinase Domain A dihydropteridinone derivative; has reached Phase II clinical trials [1].
GSK461364 [2] [1] PLK1 Kinase Domain A selective thiophene amide inhibitor; has undergone Phase I clinical trials [2] [1].
Onvansertib (NMS-P937) [1] PLK1 Kinase Domain An inhibitor with documented clinical studies [1].
RO3280 [2] PLK1 Kinase Domain A pyrimidodiazepine-derived compound with high potency (IC50 of 3 nM); currently in preclinical development [2].

Experimental Methodology for PLK1 Inhibitors

The search results highlight a methodology based on fluorescence spectroscopy for evaluating inhibitor binding properties, which could be relevant for your analysis of this compound [2]. The general workflow involves monitoring the interaction between the drug candidate and its target protein, such as Human Serum Albumin (HSA), to determine binding affinity and mechanism. The diagram below outlines the core steps of this experimental approach.

start Prepare Sample Solutions A Acquire Fluorescence Spectra start->A B Correct for Inner Filter Effects A->B C Analyze Fluorescence Quenching B->C D Calculate Binding Constant C->D E Determine Thermodynamic Parameters D->E

The key parameters calculated through this process include [2]:

  • Binding Constant (K): Quantifies the strength of the interaction between the inhibitor and the protein.
  • Thermodynamic Parameters (ΔH, ΔS): Determined by performing experiments at different temperatures, these reveal whether the binding is driven by enthalpy or entropy, providing insight into the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

Moving Forward with Your Analysis

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

311.99398838 Da

Monoisotopic Mass

311.99398838 Da

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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